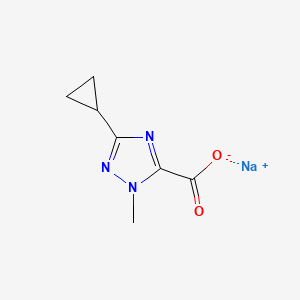
sodium3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular formula C7H9N3O2Na It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can yield different triazole derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学研究应用
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
相似化合物的比较
1,2,4-Triazole: A parent compound with a wide range of applications in medicinal chemistry.
3-Cyclopropyl-1-methyl-1H-1,2,4-triazole: A closely related compound with similar chemical properties.
Sodium 1,2,4-triazole-5-carboxylate: Another sodium salt derivative with comparable reactivity.
Uniqueness: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
生物活性
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS Number: 2613384-22-6) is a sodium salt derivative of a triazole compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is C7H8N3NaO2, with a molecular weight of 189.15 g/mol. The compound features a cyclopropyl group attached to the triazole ring, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N3NaO2 |
| Molecular Weight | 189.15 g/mol |
| CAS Number | 2613384-22-6 |
Antimicrobial Activity
Research indicates that sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate exhibits significant antimicrobial properties. A study on various triazole derivatives highlighted that compounds with similar structures demonstrated potent antibacterial and antifungal activities against multiple strains.
Case Study: Antimicrobial Efficacy
In a comparative study of triazole derivatives, sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate showed effective inhibition rates against both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways crucial for microbial survival .
Anti-inflammatory Activity
The anti-inflammatory potential of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has been assessed through in vitro studies focusing on cytokine modulation.
Research Findings
In peripheral blood mononuclear cell (PBMC) cultures, the compound exhibited low toxicity while significantly reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer properties of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate have also been explored. In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of several triazole derivatives on leukemia cell lines. Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate demonstrated notable cytotoxicity with calculated CC50 values indicating effective suppression of cell growth .
The biological activity of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is attributed to its interaction with specific molecular targets:
Antimicrobial Mechanism:
The triazole ring may interact with enzymes involved in cell wall synthesis or metabolic pathways in microbes.
Anti-inflammatory Mechanism:
The compound appears to modulate immune responses by inhibiting cytokine production.
Anticancer Mechanism:
It may induce apoptosis in cancer cells through various signaling pathways or inhibit cell cycle progression.
属性
分子式 |
C7H8N3NaO2 |
|---|---|
分子量 |
189.15 g/mol |
IUPAC 名称 |
sodium;5-cyclopropyl-2-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Na/c1-10-6(7(11)12)8-5(9-10)4-2-3-4;/h4H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
IKFHEZXEJLWSDS-UHFFFAOYSA-M |
规范 SMILES |
CN1C(=NC(=N1)C2CC2)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















